molecular formula C9H17ClN2O B1531824 5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride CAS No. 2098135-24-9

5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride

Cat. No. B1531824
M. Wt: 204.7 g/mol
InChI Key: GVIOQXQXXCVSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride, also known as TDO, is a synthetic organic compound with a molecular formula of C8H15ClN2O2. It is a white crystalline powder that is soluble in water, ethanol, and acetone. TDO is a versatile compound with numerous applications in the fields of synthetic organic chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • The study of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives , closely related to the specified compound, shows their formation through stereospecific [3+2] 1,3-cycloaddition of 3-methylen azetidin-2-ones with nitrones. These compounds exhibit distinct envelope conformations, affecting the positioning of substituents and potentially influencing chemical reactivity and interaction with other molecules (Chiaroni et al., 2000).

  • In the field of corrosion inhibition , derivatives similar in structure to the mentioned compound have been studied for their protective properties for mild steel in acidic environments. These studies highlight the importance of the molecular structure in adsorption onto metal surfaces and the subsequent inhibition of corrosion, demonstrating the compound's potential application in materials science (Chafiq et al., 2020).

Biological Applications and Drug Discovery

  • A study on quinuclidine derivatives , which share a structural motif with the specified compound, revealed their potential as radioprotective agents. This highlights the broader application of the compound's structural class in developing treatments or protective agents against radiation exposure (Shapiro et al., 1968).

  • The diversity-oriented synthesis of azaspirocycles demonstrates the compound's relevance in drug discovery, showcasing the utility of its structural class in accessing a variety of functionalized pyrrolidines, piperidines, and azepines. These scaffolds are significant for chemistry-driven drug discovery, offering insights into the versatility and potential pharmacological applications of compounds like 5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride (Wipf et al., 2004).

properties

IUPAC Name

5,5,6-trimethyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-8(2)9(5-10-6-9)4-7(12)11(8)3;/h10H,4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIOQXQXXCVSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CC(=O)N1C)CNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
Reactant of Route 2
5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
Reactant of Route 3
5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
Reactant of Route 4
5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
Reactant of Route 5
Reactant of Route 5
5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
Reactant of Route 6
5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride

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